molecular formula C7H18N2Si B085600 Bis(dimethylamino)methylvinylsilane CAS No. 13368-45-1

Bis(dimethylamino)methylvinylsilane

Cat. No. B085600
CAS RN: 13368-45-1
M. Wt: 158.32 g/mol
InChI Key: FIRXZHKWFHIBOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(dimethylamino)methylvinylsilane and related compounds involves multiple steps, including the use of bis(pentacoordinate) silicon compounds and reactions with acyl chlorides or via condensation with acidic α-hydrogen carbon compounds. These methods demonstrate the versatility and potential of bis(dimethylamino)methylvinylsilane as a building block for fluorinated compounds and for the preparation of a variety of functionalized molecules (Xu et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of bis(dimethylamino)methylvinylsilane derivatives reveals complex coordination geometries, such as those found in triorganotin cations stabilized by intramolecular Sn-N coordination. These studies highlight the structural diversity achievable with silicon-based compounds and provide insight into their potential reactivity and applications (Koten et al., 1978).

Chemical Reactions and Properties

Chemical reactions involving bis(dimethylamino)methylvinylsilane derivatives showcase their reactivity, particularly in the formation of cyclophane-shaped molecules through dehydrocondensation reactions and their utility in constructing complex molecular architectures with unique luminescent properties (Saeki et al., 2003). Additionally, reactions with internal olefins highlight the terminal selectivity and potential for remote hydrofunctionalization, offering a new strategy for synthesizing high-value compounds with precise control over the placement of functional groups (Obligacion & Chirik, 2013).

Physical Properties Analysis

The physical properties of bis(dimethylamino)methylvinylsilane derivatives, such as those derived from oxysilane polymers, underscore their potential utility in materials science. These polymers exhibit diverse thermal properties, making them suitable for various applications, from coatings to advanced materials with specific thermal requirements (Pittman et al., 1976).

Chemical Properties Analysis

The chemical properties of bis(dimethylamino)methylvinylsilane and its derivatives, such as their ability to participate in hydroboration reactions with high activity and selectivity, illustrate their potential as reagents in organic synthesis. These properties enable the synthesis of complex molecules, including those with challenging sterically hindered substrates, showcasing the broad utility of these compounds in synthetic chemistry (Obligacion & Chirik, 2013).

Scientific Research Applications

High Temperature Elastomers

  • Scientific Field : Polymer Science and Engineering .
  • Application Summary : Bis(dimethylamino)methylvinylsilane is used in the synthesis of vinyl substituted silphenylene siloxane polymers, which are high molecular weight materials . These polymers are known for their high temperature stability and are being developed as fire retardant elastomers .
  • Methods of Application : The synthesis involves cross-linking of a small fraction of vinyl groups by hydrosilylation . The bulk of vinyl groups cross-links thermally at temperatures above 230°C .
  • Results : The materials are completely amorphous with glass transition temperatures between –60°C and –86°C. All polymers degrade thermally only above 500°C under both oxidative or inert atmosphere . The char yields at 900°C increase with increasing vinyl content from 30 percent up to almost 70 percent .

Photophysics Tuning

  • Scientific Field : Photophysics .
  • Application Summary : Bis(dimethylamino)methylvinylsilane is used in the synthesis of two-arm bis[(dimethylamino)styryl]benzene derivatives . These derivatives are used for tuning photophysical properties .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Bis(dimethylamino)methylvinylsilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine
Source PubChem
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InChI

InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXZHKWFHIBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C=C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6065428
Record name Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl-
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Molecular Weight

158.32 g/mol
Source PubChem
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Physical Description

Liquid; [Pfaltz and Bauer MSDS]
Record name Bis(dimethylamino)methylvinylsilane
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Product Name

Bis(dimethylamino)methylvinylsilane

CAS RN

13368-45-1
Record name 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine
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Record name Bis(dimethylamino)methylvinylsilane
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Record name Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl-
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Record name Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl-
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Record name Bis(dimethylamino)methylvinylsilane
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Record name BIS(DIMETHYLAMINO)METHYLVINYLSILANE
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Citations

For This Compound
30
Citations
GN Babu, RA Newmark - Macromolecules, 1991 - ACS Publications
The solution polycondensations of l, 4-bis (hydroxydimethylsilyl) benzene (BHB) with dime-thyldichlorosilane, diphenyldichlorosilane, phenylmethyldichlorosilane, and …
Number of citations: 27 pubs.acs.org
N Inagaki, K Oh‐Ishi - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
Plasma polymerizations of bis(dimethylamino)methylsilane (BDMAMVS), bis(dimethylamino) methylvinylsilane (BDMAMVS), and trimethylsilyldimethylamine (TMSDMA) were …
Number of citations: 37 onlinelibrary.wiley.com
E Babich, J Paraszczak, J Gelorme, R McGouey… - Microelectronic …, 1991 - Elsevier
Organosilicon groups can be incorporated into photoresists, rendering them resistant to erosion by oxygen plasmas. This process, known as silylation, can be implemented using either …
Number of citations: 8 www.sciencedirect.com
HD Zhu, SW Kantor, WJ MacKnight - Macromolecules, 1998 - ACS Publications
Vinyl-substituted silphenylene siloxane elastomers (VSPSEs) with variable vinyl content were synthesized using the disilanol−diaminosilane polycondensation method. High molecular …
Number of citations: 56 pubs.acs.org
N Inagaki, K Suzuki, K Oh-Ishi - Applied surface science, 1985 - Elsevier
Quaternization of thin films plasma-polymerized from trimethylsilyldimethylamine, bis(dimethylamino)methylsilane, bis(dimethylamino)methylvinylsilane with methylbromide was …
Number of citations: 7 www.sciencedirect.com
U Lauter, SW Kantor, K Schmidt-Rohr… - …, 1999 - ACS Publications
The synthesis of a series of vinyl-substituted silphenylene siloxane polymers of high molecular weight is described. Si NMR spectroscopy indicates that the polymers possess an exactly …
Number of citations: 91 pubs.acs.org
LM Ludwick - Alabama Univ. Res. Rept.: 1983 NASA (ASEE Summer …, 1983 - ntrs.nasa.gov
Silphenylene-siloxane polymers can be prepared by a condensation reaction of a diol 1,4-bis(hydroxydimethylsilyl)benzene and a silane bis(dimethylamino)dimethylsilane. Using a …
Number of citations: 4 ntrs.nasa.gov
N Inagaki, K Oh‐Ishi - Journal of Polymer Science Part A …, 1986 - Wiley Online Library
To obtain thin films containing carboxylate anions, hydrolysis of amido groups in films plasma‐polymerized from trimethylsilyldimethylamine (TMSDMA) and bis(dimethylamino)…
Number of citations: 2 onlinelibrary.wiley.com
N Inagaki, K Oh‐Ishi, K Suzuki - Journal of applied polymer …, 1986 - Wiley Online Library
Polymeric films were deposited on Al 2 O 3 ceramic substrates by plasma deposition from trimethylsilyldimethylamine (TMSDMA) and bis(dimethylamino)methylvinylsilane (BDMAMVS), …
Number of citations: 6 onlinelibrary.wiley.com
NH Hundley, WJ Patterson - 1985 - ntrs.nasa.gov
Molecular weights above one million were achieved for methylvinylsilphenylene-siloxane terpolymers using a two-stage polymerization technique which was successfully scaled up to …
Number of citations: 1 ntrs.nasa.gov

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